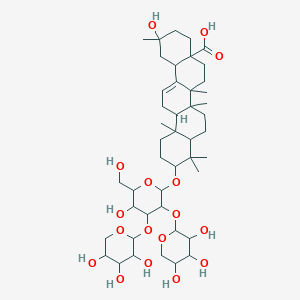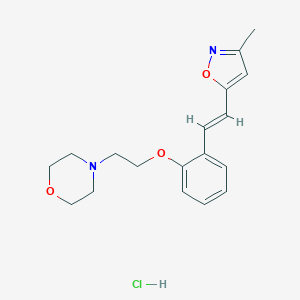![molecular formula C18H15N5OS B237852 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, which may explain its potential as an anticancer agent.
Biochemical and Physiological Effects:
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and inhibit the growth of cancer cells. In vivo studies have shown that it can reduce tumor growth in animal models. However, further studies are needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of certain enzymes involved in DNA replication and repair makes it a promising candidate for the development of anticancer agents. However, its complex synthesis method and limited availability may limit its use in lab experiments.
Orientations Futures
There are many future directions for the study of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is the development of new drugs based on its structure. Further studies are needed to fully understand its mechanism of action and potential as an anticancer agent. Additionally, its potential applications in material science, such as organic electronics and optoelectronics, warrant further investigation. Overall, the study of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has the potential to lead to significant advancements in various fields.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a multi-step process that involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoic acid. This intermediate is then reacted with 3-amino-5-methylphenylboronic acid to form the key intermediate, which is further reacted with 3-azido-6-chloro-1,2,4-triazole to form the final product.
Applications De Recherche Scientifique
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease. In drug discovery, it has been studied as a potential lead compound for the development of new drugs. In material science, it has been investigated for its potential applications in organic electronics and optoelectronics.
Propriétés
Nom du produit |
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C18H15N5OS |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-methyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5OS/c1-11-5-3-6-13(9-11)16(24)19-15-8-4-7-14(10-15)17-22-23-12(2)20-21-18(23)25-17/h3-10H,1-2H3,(H,19,24) |
Clé InChI |
YTHHWZMETDNKMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)









![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)